Mercurous sulfate
Description
Historical Trajectories of Mercurous Sulfate (B86663) in Scientific Inquiry
The history of mercurous sulfate is intrinsically linked to the quest for precise and reproducible electrical standards. Its unique electrochemical properties made it a cornerstone component in the development of standard voltaic cells, which for many years served as the international benchmark for electromotive force (EMF).
The latter half of the 19th century was a period of rapid advancement in the field of electricity, necessitating the establishment of reliable standards for electrical units. encyclopedia.com English engineer Josiah Latimer Clark was a key figure in this endeavor. encyclopedia.comwordpress.com In 1873, he introduced a new standard of electromotive power, the Clark cell, which utilized a paste of this compound as a depolarizer at the mercury cathode. wordpress.comwikipedia.orgyoutube.com
The Clark cell consisted of a zinc or zinc amalgam anode and a mercury cathode. wikipedia.orgyoutube.com The electrolyte was a saturated aqueous solution of zinc sulfate, and the this compound paste was placed over the mercury cathode. wikipedia.orgyoutube.com This design provided a highly stable and reproducible voltage. wikipedia.org In 1893, the International Electrical Congress defined the output of the Clark cell at 15°C as 1.434 volts, a definition that became law in the United States the following year. wikipedia.orgyoutube.com The introduction of this compound in the Clark cell marked a significant step forward from earlier, less stable voltaic cells like the Daniell cell, and it became the first commercially successful standard cell. conradhoffman.com
The preparation of this compound for these cells was a meticulous process. One historical method involved the electrolytic oxidation of mercury in dilute sulfuric acid. nih.gov Another common preparation was the reaction of a mercurous nitrate (B79036) solution with sulfuric acid or a sulfate salt. nih.govkiddle.co The purity of the this compound was critical to the performance and reproducibility of the standard cells. conradhoffman.com
Table 1: Key Historical Developments of this compound in Electrochemistry
| Year | Development | Key Figure(s) | Significance |
| 1872 | Introduction of this compound in electrochemical cells. wikipedia.org | Josiah Latimer Clark | First use of this compound in a standard cell. wikipedia.org |
| 1873 | Invention of the Clark cell. wikipedia.orgyoutube.com | Josiah Latimer Clark | Established a stable and reproducible voltage standard. wikipedia.orgyoutube.com |
| 1882 | Introduction of the H-form Clark cell. wikipedia.org | Lord Rayleigh | Improved the design and construction of the Clark cell. wikipedia.org |
| 1893 | Invention of the Weston cell. wikipedia.org | Edward Weston | Provided a more temperature-independent and durable voltage standard. wikipedia.org |
While the Clark cell was a significant improvement, it had notable drawbacks, including a relatively large temperature coefficient of -1.15 mV/°C and issues with the platinum wire connections alloying with the zinc amalgam. wikipedia.orgconradhoffman.com These limitations spurred further research into more stable voltage standards.
In 1893, Edward Weston invented the Weston cell, which represented a major evolution in primary voltage standards. wikipedia.org Weston replaced the zinc in the Clark cell with cadmium and the zinc sulfate electrolyte with cadmium sulfate. conradhoffman.com this compound, however, retained its crucial role as the depolarizer in the cathode paste, which consisted of this compound and mercury. wikipedia.orgyoutube.com The Weston cell was typically constructed in an H-shaped glass vessel, with a cadmium-mercury amalgam as the anode in one leg and pure mercury topped with the this compound paste as the cathode in the other. wikipedia.orgupb.ro
The Weston cell exhibited a significantly lower temperature coefficient than the Clark cell, making it more practical for laboratory use without the need for precise temperature control. wikipedia.orgacs.org This superior stability led to the Weston cell supplanting the Clark cell as the primary voltage standard. In 1908, the London Conference on Electrical Units and Standards adopted the Weston cell as the international standard for EMF, a decision followed by the U.S. National Bureau of Standards in 1911. conradhoffman.comwikipedia.org For decades, the Weston cell, with its integral this compound component, provided the international standard for the volt, with a defined value of 1.018638 V for the saturated cell design. wikipedia.orgclassace.io The Weston cell remained the international standard until 1990, when it was superseded by the Josephson voltage standard, a quantum-mechanical-based standard. wikipedia.orgmsu.ru The decline of the Weston cell was also influenced by the environmental concerns associated with its toxic mercury and cadmium components. conradhoffman.com
Table 2: Comparison of Clark and Weston Standard Cells
| Feature | Clark Cell | Weston Cell |
| Anode | Zinc or Zinc Amalgam | Cadmium Amalgam |
| Cathode | Mercury | Mercury |
| Depolarizer | This compound Paste | This compound Paste |
| Electrolyte | Saturated Zinc Sulfate Solution | Saturated Cadmium Sulfate Solution |
| EMF (at specified temp.) | 1.4328 V at 15°C | 1.018638 V at 20°C |
| Temperature Coefficient | High (-1.15 mV/°C) | Low |
| Primary Disadvantage | Large temperature coefficient, instability of materials. wikipedia.orgconradhoffman.com | Toxicity of components (Mercury, Cadmium). conradhoffman.com |
Contemporary Significance of this compound in Specialized Chemical Systems
Despite the obsolescence of the Weston cell as a primary voltage standard, this compound continues to be significant in modern electrochemistry, primarily in the form of reference electrodes. The mercury/mercurous sulfate electrode (MSE) is a widely used reference electrode, particularly in electrochemical systems where the presence of chloride ions must be avoided. kindle-tech.commetrohm.com
Standard reference electrodes like the silver/silver chloride (Ag/AgCl) electrode can be problematic in solutions where chloride ions interfere with the electrochemical measurements. In such cases, the MSE, which is filled with a saturated potassium sulfate solution, provides a stable and reliable alternative. kindle-tech.comgamry.com The standard electrode potential of an MSE filled with saturated potassium sulfate is approximately +0.615 V versus the normal hydrogen electrode (NHE). gamry.com
The MSE finds applications in various specialized fields:
Corrosion Studies: In the study of corrosion mechanisms and the effectiveness of corrosion inhibitors, it is often necessary to perform electrochemical measurements in environments that are sensitive to chloride contamination. The MSE is a preferred choice in such scenarios. multibriefs.comato.com
Battery Testing: The MSE is employed in the testing and characterization of batteries, particularly lead-acid batteries where the electrolyte is sulfuric acid. koslow.com
Electroanalysis: In various electroanalytical techniques, the MSE serves as a stable reference potential in non-chloride electrolytes. koslow.com
The stability of the MSE is a key advantage, making it suitable for long-term experiments. kindle-tech.com However, its use is generally limited to temperatures below 50-55°C, as this compound can decompose at higher temperatures. ato.com
Structure
2D Structure
Properties
IUPAC Name |
mercury(1+);sulfate | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/2Hg.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 | |
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InChI Key |
MINVSWONZWKMDC-UHFFFAOYSA-L | |
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Canonical SMILES |
[O-]S(=O)(=O)[O-].[Hg+].[Hg+] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
Hg2SO4, Hg2O4S | |
| Record name | MERCUROUS SULFATE | |
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| Record name | Mercury(I) sulfate | |
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| URL | https://en.wikipedia.org/wiki/Mercury(I)_sulfate | |
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Related CAS |
7783-35-9 (Parent) | |
| Record name | Mercurous sulfate | |
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DSSTOX Substance ID |
DTXSID9074565 | |
| Record name | Mercurous sulfate | |
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Molecular Weight |
497.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercurous sulfate is a white to yellow crystalline powder. Soluble in hot sulfuric acid, dilute nitric acid. Highly toxic., White to slightly yellow solid; [Merck Index] Colorless crystals very sensitive to light; [Ullmann] | |
| Record name | MERCUROUS SULFATE | |
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| Record name | Mercury I sulfate | |
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Solubility |
0.09 G/100 ML WATER @ 100 °C, Sol in dilute nitric acid and hot sulfuric acid, Insoluble in water. /Solid/ | |
| Record name | MERCUROUS SULFATE | |
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Density |
7.56 | |
| Record name | MERCUROUS SULFATE | |
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Color/Form |
White to slightly yellow crystalline powder, Colorless monoclinic crystals | |
CAS No. |
7783-36-0 | |
| Record name | MERCUROUS SULFATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Mercurous sulfate | |
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| Record name | Mercurous sulfate | |
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| Record name | Dimercury sulphate | |
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| Record name | MERCUROUS SULFATE | |
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| Record name | MERCUROUS SULFATE | |
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Advanced Synthesis and Preparation Methodologies for Mercurous Sulfate
Controlled Chemical Precipitation for High Purity Materials
Chemical precipitation is a primary method for synthesizing mercurous sulfate (B86663), offering pathways to high-purity products through carefully controlled reaction conditions. nih.gov This technique generally involves the reaction of a soluble mercury(I) salt with a source of sulfate ions, leading to the precipitation of the sparingly soluble mercurous sulfate.
Optimized Synthesis from Mercury(I) Nitrate (B79036) Precursors
A widely employed and effective method for preparing this compound involves the use of mercury(I) nitrate as a precursor. nih.gov The synthesis is typically achieved by reacting an aqueous solution of mercury(I) nitrate with sulfuric acid or a solution of a soluble sulfate salt, such as sodium sulfate. nih.govchemedx.org The reaction proceeds as follows:
Hg₂(NO₃)₂ (aq) + H₂SO₄ (aq) → Hg₂SO₄ (s) + 2HNO₃ (aq)
or
Hg₂(NO₃)₂ (aq) + Na₂SO₄ (aq) → Hg₂SO₄ (s) + 2NaNO₃ (aq)
The resulting product is a pale yellow precipitate. chemedx.org To optimize this process for high purity, it is essential to use mercury(I) nitrate that is free from contamination with mercury(II) ions. The presence of mercury(II) nitrate would lead to the co-precipitation of the more soluble mercury(II) sulfate, thereby reducing the purity of the final product. Solutions of mercury(I) nitrate are sensitive to light and can undergo disproportionation, which is another factor that must be managed during synthesis. wikipedia.org
Key parameters for optimizing the synthesis from mercury(I) nitrate precursors are detailed in the table below.
| Parameter | Condition | Rationale |
| Precursor Purity | High-purity mercury(I) nitrate | To prevent contamination with mercury(II) species. |
| Reagent Addition | Slow, controlled addition of the sulfate source to the mercury(I) nitrate solution | To promote the growth of larger, more uniform crystals and minimize the inclusion of impurities. |
| Stirring | Continuous and vigorous stirring | To ensure homogeneity of the reaction mixture and uniform particle size of the precipitate. |
| Temperature | Typically performed at room temperature | To control the rate of precipitation and influence crystal morphology. |
| Washing | Thorough washing of the precipitate with deionized water | To remove soluble byproducts such as nitric acid or sodium nitrate. google.com |
| Drying | Drying under controlled conditions (e.g., in a desiccator or at a low temperature) | To prevent decomposition and remove residual moisture. |
Methodological Refinements for Enhanced Crystalline Purity
Further refinements in the precipitation method can significantly enhance the crystalline purity of this compound. These refinements focus on controlling the nucleation and growth phases of crystallization to produce a product with a well-defined and stable crystal structure.
One critical aspect is the management of the solution's acidity. Mercury(I) nitrate solutions are prone to hydrolysis, which can form a yellow precipitate of basic mercury(I) nitrate. wikipedia.org To counteract this, the synthesis is often carried out in a dilute nitric acid solution. This acidic environment helps to stabilize the mercury(I) ions and prevent the formation of basic salts.
Another refinement involves the careful control of reactant concentrations. By using a slight excess of the sulfate-containing reagent, it is possible to ensure the complete precipitation of mercury(I) ions, thereby maximizing the yield and purity of the this compound. Post-precipitation aging, where the precipitate is left in the mother liquor for a period under controlled stirring, can also improve crystalline perfection through a process of dissolution and recrystallization, often referred to as Ostwald ripening.
Electrochemical Synthesis Protocols for Research-Grade this compound
Electrochemical synthesis offers a high degree of control over the formation of this compound, making it an excellent method for producing research-grade material with specific characteristics. This approach typically involves the anodic oxidation of metallic mercury in the presence of sulfate ions. nih.gov
Anodic Oxidation Techniques for this compound Formation
In this technique, a pool of pure metallic mercury serves as the anode in an electrolytic cell. The electrolyte is an aqueous solution containing a source of sulfate ions, commonly dilute sulfuric acid. nih.govgoogle.com When a direct current is applied, the mercury at the anode is oxidized to mercury(I) ions (Hg₂²⁺), which then immediately react with the sulfate ions (SO₄²⁻) in the electrolyte to form a precipitate of this compound directly on or near the mercury surface. google.com
The fundamental reactions at the electrodes are:
Anode (Oxidation): 2Hg (l) → Hg₂²⁺ (aq) + 2e⁻
Reaction in Solution: Hg₂²⁺ (aq) + SO₄²⁻ (aq) → Hg₂SO₄ (s)
This method allows for the direct conversion of high-purity metallic mercury into this compound, minimizing the introduction of impurities that might be present in precursor salts.
Precision Control of Electrolytic Parameters for Defined Material Characteristics
The characteristics of the electrochemically synthesized this compound can be precisely tailored by controlling the electrolytic parameters. These parameters influence the rate of reaction, crystal size, and purity of the final product.
A patented method for producing this compound specifies an electrolyte solution containing approximately 2% sulfuric acid and 10% sodium nitrate by weight. google.com The electrolysis is carried out with a direct current of about 0.5 amperes per square decimeter of the mercury anode surface. google.com The sodium nitrate in this process appears to act as a catalyst, facilitating the formation of soluble mercurous nitrate as an intermediate, which then reacts with the sulfuric acid to precipitate this compound. google.com This prevents the formation of a passivating layer of insoluble sulfate on the mercury surface, allowing the reaction to proceed smoothly. google.com
The following table summarizes key electrolytic parameters and their impact on the synthesis of this compound.
| Parameter | Controlled Variable | Effect on Product Characteristics |
| Current Density | Amperage per unit area of the anode (e.g., A/dm²) | Influences the rate of mercury oxidation and, consequently, the rate of this compound formation. Higher current densities can lead to smaller crystal sizes. |
| Electrolyte Composition | Concentration of sulfuric acid and any additives (e.g., sodium nitrate) | Affects the conductivity of the solution and the reaction pathway. Additives can prevent passivation of the anode. google.com |
| Temperature | Temperature of the electrolytic cell | Can affect reaction kinetics, solubility of the product, and crystal growth. |
| Stirring/Agitation | Rate of stirring of the electrolyte | Ensures a consistent supply of sulfate ions to the anode surface and can influence the removal of the precipitated product from the electrode. |
By carefully managing these parameters, it is possible to produce research-grade this compound with a high degree of purity and a consistent crystalline structure, which is essential for its use in high-precision applications like standard electrochemical cells.
Preparation and Characterization of this compound Slurries for Specialized Electrode Fabrication
This compound is a key component in the construction of reference electrodes, such as the mercury/mercurous sulfate electrode (MSE). chempedia.infokindle-tech.com For this application, the this compound is typically used in the form of a paste or slurry. The preparation and characterization of this slurry are critical to the performance and stability of the resulting electrode.
The slurry is created by mixing finely powdered this compound with metallic mercury and a saturated solution of potassium sulfate (K₂SO₄) or, in some cases, a specific concentration of sulfuric acid. chempedia.infokindle-tech.comkoslow.com This mixture forms the active component of the electrode that is in contact with the metallic mercury pool and the electrolyte solution.
The composition of the slurry is crucial for establishing a stable and reproducible electrode potential. The presence of both solid this compound and metallic mercury ensures that the half-cell reaction is well-defined:
Hg₂SO₄ (s) + 2e⁻ ⇌ 2Hg (l) + SO₄²⁻ (aq)
The potential of this electrode is dependent on the activity of the sulfate ions in the electrolyte solution. kindle-tech.com Therefore, maintaining a saturated solution of potassium sulfate provides a constant sulfate ion activity, leading to a stable reference potential. kindle-tech.com
The characterization of the this compound used in these slurries is important. The particle size of the this compound powder can affect the reactivity and the packing of the slurry. The purity is also paramount, as impurities can lead to drift in the electrode potential over time. For specialized applications, the slurry may be prepared within the electrode body itself to ensure intimate contact between the components. The final electrode is a complex assembly designed to provide a stable electrical contact and prevent contamination of the internal components. koslow.comkindle-tech.com
| Component | Function in Electrode Slurry |
| This compound (Hg₂SO₄) | Provides the oxidized form of mercury (Hg₂²⁺) for the electrochemical equilibrium. |
| Metallic Mercury (Hg) | Provides the reduced form of mercury for the electrochemical equilibrium and serves as the electrical contact. |
| Saturated Potassium Sulfate (K₂SO₄) Solution | Acts as the electrolyte, providing a constant activity of sulfate ions to maintain a stable electrode potential. kindle-tech.com |
The meticulous preparation of this three-phase system (solid Hg₂SO₄, liquid Hg, and aqueous electrolyte) is fundamental to the fabrication of reliable and long-lasting mercury/mercurous sulfate reference electrodes.
Crystallographic and Structural Elucidation of Mercurous Sulfate
High-Resolution X-ray and Neutron Diffraction Studies
High-resolution X-ray diffraction has been a key technique in determining and refining the crystal structure of mercurous sulfate (B86663). nih.govnih.gov These studies provide detailed information about the arrangement of atoms within the crystal lattice. Neutron diffraction can complement X-ray studies, particularly for locating lighter atoms or distinguishing between elements with similar atomic numbers, although the provided search results focus primarily on X-ray diffraction for Hg₂SO₄ and mention neutron diffraction in the context of mercury(II) sulfate monohydrate. capes.gov.briucr.orgndl.go.jp
Determination and Refinement of Crystal System and Space Group
Mercurous sulfate crystallizes in the monoclinic crystal system. nih.govmaterialsproject.orgresearchgate.net Early studies using Weissenberg film data provided initial structural information. nih.govnih.govresearchgate.net More recent redeterminations utilizing modern CCD data have refined the structure. nih.govnih.govresearchgate.net The space group for Hg₂SO₄ has been identified as P2/c (No. 13). materialsproject.orgresearchgate.netmaterialscloud.org
The crystal data for this compound are summarized in the following table:
| Parameter | Value | Unit |
| Crystal System | Monoclinic | |
| Space Group | P2/c (13) | |
| a | 6.2771(8) | Å |
| b | 4.4290(6) | Å |
| c | 8.3596(10) | Å |
| β | 91.695(4) | ° |
| Volume (V) | 232.31(5) | ų |
| Z | 2 | |
| Density (calculated) | 7.109 | Mg/m³ |
| Temperature (T) | 295 | K |
Note: Data primarily sourced from reference researchgate.net. Slight variations in lattice parameters may exist between different studies (e.g., materialsproject.orgmaterialscloud.org).
Anisotropic Displacement Parameter Refinements for Enhanced Atomic Precision
Refinement of atomic positions using anisotropic displacement parameters (ADPs) has been crucial in achieving higher precision in the determined bond lengths and angles for this compound. nih.govnih.govresearchgate.netresearchgate.net This method accounts for the anisotropic thermal motion of atoms in the crystal lattice, providing a more accurate representation of their positions compared to isotropic refinement. nih.govnih.govresearchgate.net
Detailed Analysis of Interatomic Bond Lengths and Angles
The crystal structure of this compound is characterized by specific bond lengths and angles within its constituent ions. chemicalbook.comnih.govresearchgate.net
Structural Characterization of the Dimercury(I) Cationic Moiety (Hg-Hg bond)
A defining feature of mercurous compounds is the presence of the dimercury(I) cation, Hg₂²⁺, which exists as a dumbbell-shaped unit. chemicalbook.comnih.govnih.govresearchgate.net In this compound, the mercury atoms are arranged in doublets with a characteristic Hg-Hg bond. chemicalbook.com High-resolution studies have determined the Hg-Hg bond length to be approximately 2.50 Å. chemicalbook.comwikipedia.org A redetermination using modern CCD data reported a refined Hg-Hg bond length of 2.5031 (7) Å, offering improved precision compared to earlier measurements. nih.govnih.govresearchgate.net The Hg₂²⁺ dumbbells are oriented parallel to the a-axis within the unit cell. chemicalbook.com
Elucidation of Sulfate Anion Coordination Geometries
The sulfate anions (SO₄²⁻) in this compound are not isolated but are coordinated to the mercury metal centers. chemicalbook.com The SO₄²⁻ anions form both short and long Hg-O bonds, with distances ranging between 2.23 and 2.93 Å. chemicalbook.comwikipedia.org Focusing on the shorter Hg-O bonds, the Hg-Hg-O bond angle has been reported as 165° ± 1°. chemicalbook.comwikipedia.org The sulfate tetrahedra are linked to the Hg₂²⁺ dumbbells via short O-Hg-Hg-O bonds, forming chains that extend parallel to the [20-1] direction. nih.govnih.govresearchgate.net More remote Hg-O interactions connect these chains, contributing to a three-dimensional framework structure. nih.govnih.govresearchgate.net
Investigations into Crystal Growth and Polymorphic Transitions
Information specifically on the crystal growth and polymorphic transitions of this compound (Hg₂SO₄) is limited within the provided search results. Some results discuss crystal growth and polymorphism in general terms or in relation to other sulfate compounds or mercury compounds like mercury iodate (B108269) sulfates. researchgate.netugr.esuobaghdad.edu.iqacs.orgiucr.orgnih.gov One source mentions the synthesis of single crystals of this compound from a reaction mixture, indicating a method for obtaining crystalline samples for diffraction studies. iucr.org However, detailed studies on different polymorphic forms or the kinetics and mechanisms of this compound crystal growth are not extensively covered in the provided snippets.
Thermodynamic Investigations and Solution Equilibria of Mercurous Sulfate Systems
Calorimetric Measurements of Fundamental Thermodynamic Functions
Calorimetric studies provide essential data for determining the thermodynamic functions of mercurous sulfate (B86663), such as heat capacity, entropy, and enthalpy of formation.
Low-Temperature Heat Capacity Determinations
Investigations into the low-temperature heat capacity of mercurous sulfate provide insights into its vibrational properties and contribute to the calculation of its entropy. Studies have measured the heat capacity of Hg₂SO₄ across a range of low temperatures, typically from around 4 K up to near room temperature (300 K). These measurements often involve specialized calorimetric techniques to accurately determine the heat absorbed or released by the substance as its temperature changes. Research by Papadopoulos and Giauque, for instance, focused on the heat capacity of Hg₂SO₄ from 15 to 300°K, combining their results with earlier work from 4-20°K. acs.orgacs.orgacs.org
Calculation of Standard Entropy and Enthalpy of Formation
The standard entropy (S°) of this compound at 298.15 K can be calculated from low-temperature heat capacity data using the third law of thermodynamics. This involves integrating the heat capacity divided by temperature (Cp/T) from absolute zero to the standard temperature, adding contributions from any phase transitions that occur within this range. The standard molar entropy for solid this compound at 298.15 K has been reported as 200.7 J/(mol·K). chemister.ru
The standard enthalpy of formation (ΔfH°) of this compound refers to the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states under standard conditions (298.15 K and 1 bar or 100,000 pascal). engineeringtoolbox.comnist.gov Experimental determination of the enthalpy of formation typically involves calorimetric measurements of suitable reactions. The standard molar enthalpy of formation for solid Hg₂SO₄ at 298.15 K has been reported as -744.7 kJ/mol. chemister.ru Another source lists the standard enthalpy of formation for solid this compound as -743.1 kJ/mol. wikipedia.org
Here is a summary of reported standard thermodynamic values for solid this compound:
| Property | Value | Units | Temperature (K) | Reference |
| Standard Molar Entropy (S°) | 200.7 | J/(mol·K) | 298.15 | chemister.ru |
| Standard Enthalpy of Formation (ΔfH°) | -744.7 | kJ/mol | 298.15 | chemister.ru |
| Standard Enthalpy of Formation (ΔfH°) | -743.1 | kJ/mol | 298.15 | wikipedia.org |
| Molar Heat Capacity at constant pressure (Cp) | 132 | J/(mol·K) | 298.15 | chemister.ru |
| Heat capacity (C) | 132 | J·mol⁻¹·K⁻¹ | - | wikipedia.org |
Electrochemical Thermodynamics and Potential Characterization
This compound plays a crucial role in certain electrochemical cells, particularly as the active material in the mercury/mercurous sulfate electrode (Hg/Hg₂SO₄). The electrochemical behavior of this system is characterized by its electrode potential and its dependence on factors such as temperature.
Precise Determination of the Standard Electrode Potential (E°) for the Hg/Hg₂SO₄ Couple
The standard electrode potential (E°) for the Hg/Hg₂SO₄ couple is a fundamental electrochemical property that represents the potential difference of the half-cell reaction under standard conditions (activities of all species are unity). This potential is critical for its use as a reference electrode in various electrochemical measurements. The half-cell reaction is typically represented as:
2Hg(l) + SO₄²⁻(aq) <=> Hg₂SO₄(s) + 2e⁻
The standard electrode potential for the Hg/Hg₂SO₄ electrode has been precisely determined through various electrochemical studies. Reported values for the standard electrode potential relative to the Normal Hydrogen Electrode (NHE) or Standard Hydrogen Electrode (SHE) are around +0.615 V or +0.652 V at 25°C. kindle-tech.comgamry.comdekresearch.comaliexpress.com This potential is considered well-defined and reproducible, contributing to its reliability as a reference electrode. kindle-tech.com
Here is a table summarizing reported standard electrode potential values:
| Electrode Couple | Electrolyte Solution | Potential (V) | Temperature (°C) | Relative to | Reference |
| Hg/Hg₂SO₄ | Saturated K₂SO₄ (10% w/w) | +0.615 | - | NHE | kindle-tech.com, gamry.com |
| Hg/Hg₂SO₄ | Saturated K₂SO₄ | +0.652 | 25 | - | dekresearch.com |
| Hg/Hg₂SO₄/SO₄²⁻ | K₂SO₄ (a = 0.1) | +0.615 | - | - | aliexpress.com, alibaba.com |
| Hg/Hg₂SO₄/H₂SO₄ | - | +0.616 | 25 | SHE | tajhizkala.ir |
Analysis of Temperature Coefficients and Thermal Hysteresis in Electrode Potential
The electrode potential of the Hg/Hg₂SO₄ couple is known to be temperature-dependent. The temperature coefficient describes how the electrode potential changes with temperature. Studies have indicated that the this compound electrode has a notable negative temperature coefficient. dekresearch.comdekresearch.com This means that the electrode potential decreases as the temperature increases.
Thermal hysteresis, where the electrode potential lags behind temperature changes or exhibits different values depending on whether the temperature is increasing or decreasing, can also be a characteristic of reference electrodes. The this compound electrode is noted as having thermal hysteresis, which suggests that temperature fluctuations should be minimized during precise measurements. dekresearch.comdekresearch.com Maintaining a constant temperature is recommended for accurate measurements using this electrode. dekresearch.com
The temperature coefficient for the Hg/Hg₂SO₄ electrode with K₂SO₄ (a = 0.1) has been reported as -0.80 mV/°C. aliexpress.comalibaba.com
Derivation of Gibbs Energy, Enthalpy, and Heat Capacity Changes from Electromotive Force (EMF) Data
Electromotive force (EMF) measurements of electrochemical cells involving the Hg/Hg₂SO₄ electrode at different temperatures can be used to derive important thermodynamic quantities for the cell reaction and, consequently, for this compound itself.
The relationship between the standard Gibbs energy change (ΔG°) of a reaction and the standard electrode potential (E°) is given by the equation:
ΔG° = -nFE°
where n is the number of moles of electrons transferred in the reaction, and F is Faraday's constant. By measuring the standard electrode potential, the standard Gibbs energy change for the half-cell reaction can be determined.
Furthermore, the temperature dependence of the EMF provides information about the entropy change (ΔS°) of the reaction through the Gibbs-Helmholtz equation:
ΔG° = ΔH° - TΔS°
Taking the derivative with respect to temperature at constant pressure:
(∂ΔG°/∂T)p = -ΔS°
Since ΔG° = -nFE°, we have:
-nF(∂E°/∂T)p = -ΔS°
ΔS° = nF(∂E°/∂T)p
Thus, the temperature coefficient of the standard electrode potential (∂E°/∂T)p allows for the calculation of the standard entropy change of the reaction.
The standard enthalpy change (ΔH°) of the reaction can then be calculated using the Gibbs-Helmholtz equation if ΔG° and ΔS° are known.
The second derivative of the EMF with respect to temperature is related to the change in heat capacity (ΔCp) for the cell reaction:
(∂²E°/∂T²)p = ΔCp / (nFT)
Solubility Equilibria of this compound in Diverse Media
The solubility of this compound is a fundamental property that governs its concentration in aqueous solutions and its potential for mobility and reactivity. Its solubility is influenced by factors such as the composition of the solvent, the concentration of other electrolytes, and temperature.
Quantitative Measurements of Solubility in Water and Sulfuric Acid Solutions
Quantitative measurements of this compound solubility in water and sulfuric acid solutions have been conducted by various researchers. Early work by Hulett provided precise measurements of its solubility in water and dilute sulfuric acid solutions. nist.gov These results have shown good agreement with later studies when extrapolated to comparable temperatures. nist.gov
This compound is described as having low solubility in water. wikipedia.orgnih.gov Reported values for solubility in water vary, with one source indicating 0.051 g/100 mL at 25 °C and 0.09 g/100 mL at 100 °C. wikipedia.org Another source provides a solubility of 0.09 G/100 ML water at 100 °C. nih.gov It is also described as insoluble in water in some contexts. wikipedia.orgchemicalbook.com
In sulfuric acid solutions, the solubility of this compound exhibits a more complex behavior. Studies have shown that as the acid strength increases from very dilute concentrations (around 0.001 molar), the solubility initially decreases steeply due to the common ion effect. nist.gov However, at higher acid concentrations, the solubility can pass through a minimum and then rise. nist.gov There have been some inconsistencies in earlier reported data regarding the exact concentration at which minimum solubility occurs in sulfuric acid solutions. nist.gov
Impact of Electrolyte Concentration and Temperature on Solubility
Electrolyte concentration and temperature significantly impact the solubility of this compound. The common ion effect, as observed in sulfuric acid solutions, demonstrates the influence of electrolyte concentration on solubility. The presence of sulfate ions from sulfuric acid suppresses the dissolution of this compound. nist.gov
The effect of temperature on the solubility of this compound does not follow a simple linear relationship. nist.gov While some earlier studies assumed a linear change over small temperature intervals, more systematic data on the temperature dependence of its solubility appear to have been less available historically. nist.gov Studies have been conducted at different temperatures, such as 0 °C and 28 °C, to understand this dependence. nist.gov
Studies on Hydrolysis Mechanisms and Formation of Related Basic Sulfates
This compound is known to undergo hydrolysis in aqueous solutions, a process that can lead to the formation of basic mercurous sulfates. nist.govchemicalbook.com This hydrolysis is a pronounced tendency for a salt formed from a weak base and a strong acid. acs.org However, the presence of sulfuric acid or some other sulfates in solution can counteract this tendency. acs.org
Studies have investigated the hydrolysis of this compound and the composition of the resulting solid phases. Research by Gouy and later by Cox suggested that between this compound (Hg₂SO₄) and mercurous oxide (Hg₂O), only one solid phase, a basic sulfate, exists. nist.gov Hulett's analysis of completely hydrolyzed this compound supported the composition reported by Gouy, although there were observations of color variations in the hydrolyzed product depending on the sample source and treatment. nist.gov Excessive washing with water can lead to hydrolysis, forming a greenish-yellow basic salt with the proposed formula Hg₂SO₄·Hg₂O·H₂O. chemicalbook.com
The hydrolysis process involves the reaction of this compound with water, leading to the formation of a basic salt and sulfuric acid. This can be represented generally as:
Hg₂SO₄(s) + H₂O(l) <=> Hg₂(OH)₂SO₄(s) + H₂SO₄(aq) (simplified representation, actual basic sulfate composition may vary)
The acidity of the equilibrium water in contact with this compound has been measured and found to be greater than expected if hydrolysis were completely inhibited. acs.org The tendency for hydrolysis in neutral solutions, such as cadmium sulfate solutions, has also been noted, highlighting differences compared to saturated zinc sulfate solutions where hydrolysis appears negligible. acs.org
Complexation Chemistry and Formation Constants in Aqueous Solutions
The complexation of mercury species in aqueous solutions is crucial for understanding their behavior, particularly in environmental systems. While the provided outline specifically mentions this compound electrodes for studying metal-sulfate complexation and the thermodynamic stability of mercury-sulfide complexes, the available search results primarily focus on mercuric (Hg²⁺) complexation, especially with sulfide (B99878) and thiol ligands, in environmental contexts. Information directly detailing the complexation chemistry and formation constants of mercurous ions (Hg₂²⁺) with sulfate or sulfide based on the search results is limited. However, the principles of complexation chemistry are relevant.
Thermodynamic Stability and Speciation of Mercury-Sulfide Complexes in Environmentally Relevant Systems
Studies on the thermodynamic stability and speciation of mercury-sulfide complexes are highly relevant in environmentally relevant systems, particularly under anaerobic or sulfidic conditions where sulfide is a significant ligand for mercury. oup.comresearchgate.netacademie-sciences.fr These studies predominantly focus on the complexation of mercuric mercury (Hg²⁺) due to its strong affinity for sulfide. academie-sciences.frpublish.csiro.au
Under sulfidic conditions, thermodynamic models predict that inorganic mercury-sulfide complexes dominate the dissolved mercury speciation due to the strong affinity between mercury and sulfide. oup.comoup.com However, research has also revealed interactions between mercury, dissolved organic matter (DOM), and sulfide that are not fully captured by current thermodynamic models, suggesting the potential formation of DOM-Hg-sulfide complexes or the partitioning of neutral Hg-sulfide complexes into DOM. oup.comoup.com
Specific mercury-sulfide complexes that can form include neutral dissolved species like HgS⁰, and at higher sulfide concentrations and pH, charged complexes such as HgHS₂⁻ and potentially polysulfide complexes like Hg(Sₓ)₂²⁻ and HgSₓOH⁻. researchgate.netacademie-sciences.fr The formation of insoluble solid phases like HgS (cinnabar or metacinnabar) also plays a significant role in mercury speciation in sulfidic environments. researchgate.netacademie-sciences.frresearchgate.net
The speciation of mercury in sulfidic solutions is critical because it influences the bioavailability of mercury to methylating microorganisms, primarily sulfate-reducing bacteria, which are significant producers of methylmercury (B97897). oup.comresearchgate.netoup.com Neutral dissolved Hg-sulfide complexes are considered more readily available to these bacteria. oup.comoup.com
Electrochemical Applications and Methodologies Utilizing Mercurous Sulfate
Engineering and Performance Characterization of Mercurous Sulfate (B86663) Reference Electrodes
The mercurous sulfate electrode is a type of second-kind electrode, consisting of metallic mercury in contact with its sparingly soluble salt, this compound. chempedia.info This configuration provides a stable and reproducible potential, making it a valuable tool in electrochemistry. kindle-tech.com
The construction of a this compound reference electrode (MSE) involves several key components to ensure its stability and performance. kindle-tech.comresearchgate.net
Core Components: The heart of the electrode is a paste made of high-purity liquid mercury and solid this compound (Hg₂SO₄). chempedia.infokindle-tech.com A platinum wire is typically inserted into this mixture to provide an electrical connection. edaq.com
Electrolyte Solution: The mercury/mercurous sulfate paste is immersed in an electrolyte solution, which is commonly a saturated solution of potassium sulfate (K₂SO₄). kindle-tech.comkindle-tech.com The use of a sulfate-based electrolyte is crucial, especially in applications where chloride ions from more common reference electrodes like the silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) would cause interference. dekresearch.comchempedia.info The concentration of the electrolyte can be varied, which will in turn alter the electrode's potential. soeasyeco.com
Electrode Body: The entire assembly is housed within a body typically made of glass or a chemically resistant polymer like epoxy. kindle-tech.comautolabj.com
Liquid Junction: A critical design element is the liquid junction, which allows for ionic contact between the internal electrolyte of the reference electrode and the sample solution being measured. This is often a porous ceramic frit, a capillary, a fritted disc, or a ground glass sleeve. accessengineeringlibrary.comgamry.com The junction is designed to allow slow leakage of the filling solution into the test solution to complete the electrical circuit while minimizing contamination of the sample. soeasyeco.com For specialized applications, a double junction design can be employed to further isolate the reference electrode from the bulk solution, preventing any potential leakage of mercury from reaching the sample. pineresearch.com
The selection of materials is paramount to the electrode's function. High-purity mercury and this compound are essential for a well-defined and stable potential. The glass or polymer body must be inert to the chemicals it will be exposed to. The porous frit of the liquid junction must have a controlled porosity to maintain a stable and low-resistance connection. pineresearch.com
Interactive Data Table: Key Design and Material Features of this compound Reference Electrodes
| Component | Material/Specification | Purpose |
| Internal Element | High-purity liquid mercury (Hg) and this compound (Hg₂SO₄) paste | Establishes the stable electrode potential. |
| Electrical Contact | Platinum (Pt) wire | Provides a non-reactive electrical connection to the internal element. |
| Filling Solution | Saturated potassium sulfate (K₂SO₄) solution is common. | Provides a constant sulfate ion activity, crucial for potential stability. |
| Electrode Body | Glass or Epoxy | Houses the internal components and must be chemically inert. |
| Liquid Junction | Porous ceramic frit, Electroporous KT Glass | Allows ionic contact with the test solution while minimizing contamination. |
| Cable Connection | 2 mm phone jack | Connects the electrode to the measuring instrument. gamry.com |
A key performance metric for any reference electrode is the stability and reproducibility of its potential over time. The this compound electrode is known for its high stability and reproducibility, second only to the normal hydrogen electrode (NHE) in some aspects. chempedia.infokindle-tech.com
Potential Stability: The potential of the MSE is determined by the equilibrium of the reaction: Hg₂SO₄(s) + 2e⁻ ⇌ 2Hg(l) + SO₄²⁻(aq). As long as the solution remains saturated with both this compound and potassium sulfate, the activity of the sulfate ions is constant, leading to a stable electrode potential. kindle-tech.com The standard potential of the MSE filled with saturated K₂SO₄ is approximately +0.64 V to +0.652 V versus the NHE at 25°C. dekresearch.comwikipedia.org
Reproducibility: Well-constructed this compound electrodes exhibit excellent reproducibility, with potential variances typically within a few millivolts (±3-5 mV). pineresearch.com This consistency is vital for accurate and repeatable electrochemical measurements. kindle-tech.com To ensure this, it's recommended to check the potential of a working electrode against a "master" reference electrode that is not used in experiments. pineresearch.com
Long-Term Drift: While generally stable, the potential of an MSE can experience long-term drift. This can be caused by several factors, including the slow dissolution of the this compound, contamination of the filling solution, or changes in the structure of the liquid junction. pineresearch.com Contamination of the internal solution by the test solution can be a significant issue, and in such cases, the filling solution may need to be replaced periodically. dekresearch.com Proper storage in its filling solution when not in use is crucial to prevent the ceramic frit from drying out and to maintain the electrode's performance. soeasyeco.compineresearch.com
The performance of a this compound electrode can be influenced by the chemical and physical conditions of the environment in which it is used.
Ionic Strength: Changes in the ionic strength of the sample solution can affect the liquid junction potential, which is the potential difference that arises at the interface between the electrode's filling solution and the sample solution. While the internal potential of the electrode remains stable, variations in the liquid junction potential can introduce errors into the measurement. Using a filling solution with a high concentration of an equitransferent salt like K₂SO₄ helps to minimize this effect. However, for highly accurate work, the liquid junction potential may need to be calculated and corrected for.
pH: The this compound electrode is particularly useful in acidic solutions where chloride-based reference electrodes might be problematic. dekresearch.com However, its performance can be pH-sensitive. For instance, in highly alkaline solutions, the mercury/mercury oxide (Hg/HgO) electrode is often preferred. metrohm.com
Temperature: Temperature is a significant factor affecting the potential of a this compound electrode. The electrode exhibits a relatively large negative temperature coefficient and can show thermal hysteresis, meaning its potential does not instantaneously return to its original value after a temperature change. dekresearch.com Therefore, for precise measurements, it is important to control the temperature of the electrode or allow it to reach thermal equilibrium with the test solution. dekresearch.com Some sources suggest an operating temperature range of 10°C to 60°C, while others recommend not exceeding 40°C. soeasyeco.compineresearch.com At temperatures above 50°C, there is a risk of thermal decomposition of this compound. ato.com To mitigate temperature effects, a long salt bridge can be used to keep the electrode at room temperature while the tip of the bridge is at the temperature of the test solution. dekresearch.com
Interactive Data Table: Performance of this compound Electrodes Under Various Conditions
| Parameter | Influence on Performance | Mitigation Strategies |
| Ionic Strength | Affects the liquid junction potential, introducing measurement errors. | Use of a concentrated, equitransferent filling solution (e.g., saturated K₂SO₄). |
| pH | Primarily used in acidic to neutral solutions; performance can be less stable in highly alkaline conditions. | Select an alternative reference electrode (e.g., Hg/HgO) for highly alkaline environments. |
| Temperature | Exhibits a significant negative temperature coefficient and thermal hysteresis. dekresearch.com Potential can drift with temperature fluctuations. | Maintain a constant temperature during measurements. Use a long salt bridge to isolate the electrode from the test solution's temperature. dekresearch.com |
Integration of this compound Electrodes in Advanced Electrochemical Cell Configurations
The unique properties of the this compound electrode make it suitable for integration into specialized electrochemical cells for specific analytical applications, particularly where the presence of chloride ions must be avoided. chempedia.info
Concentration cells are electrochemical cells that generate a potential difference due to a difference in the concentration of a species between two half-cells. youtube.com These cells can be used to determine the mean activity coefficients of electrolytes. mnstate.eduyoutube.com
In a typical setup to determine the activity coefficient of a sulfuric acid solution, for example, two hydrogen electrodes could be placed in solutions of sulfuric acid at different concentrations. A this compound electrode can serve as a stable reference against which the potential of each hydrogen electrode is measured. By measuring the electromotive force (EMF) of the cell, and knowing the concentrations of the solutions, the ratio of the activity coefficients can be calculated using the Nernst equation. By systematically varying the concentration and extrapolating to infinite dilution (where the activity coefficient is defined as 1), the mean activity coefficient at different concentrations can be determined. The use of a this compound electrode in this context is advantageous as it does not introduce foreign ions that could complicate the interpretation of the results.
Potentiometric titration is an analytical technique where the endpoint of a titration is determined by measuring the potential of a suitable indicator electrode. wikipedia.org A reference electrode with a constant potential is a necessary component of this system. youtube.com
The this compound electrode is particularly valuable in potentiometric titrations where the analyte or titrant reacts with chloride ions. tau.ac.il A classic example is the titration of halide ions with silver nitrate (B79036) (argentometric titration). chauvin-arnoux.co.uk If a common Ag/AgCl or calomel electrode were used as the reference, the leakage of chloride ions from the reference electrode would interfere with the accurate determination of the halide concentration. By using a this compound electrode, this source of error is eliminated. chempedia.info
Similarly, in the potentiometric titration of sulfate ions using a lead-sensitive indicator electrode and a lead-containing titrant, a this compound reference electrode can be employed to avoid the introduction of interfering chloride ions. usu.eduusda.gov The stable potential of the MSE allows for the precise tracking of the change in potential of the lead indicator electrode as the sulfate is precipitated, enabling the accurate determination of the equivalence point.
Specialized Applications in Corrosion Science and Electroanalytical Techniques
This compound (Hg₂SO₄) plays a crucial role as a component in reference electrodes, which are fundamental tools in various electroanalytical methods and corrosion studies. dekresearch.comwikipedia.org The Mercury/Mercurous Sulfate (Hg/Hg₂SO₄) electrode is particularly valued in electrochemical environments where other common reference electrodes, such as the Silver/Silver Chloride (Ag/AgCl) electrode, are unsuitable. kindle-tech.com Its primary advantage lies in its stability in solutions containing sulfate ions or where the presence of chloride ions would interfere with measurements, for example, by causing the precipitation of silver chloride (AgCl). kindle-tech.comchauvin-arnoux.co.uk
In the field of electroanalytical chemistry, the Hg/Hg₂SO₄ electrode serves as a stable reference point against which the potential of a working electrode is measured. dekresearch.com This is essential for techniques like potentiometry, voltammetry, and polarography, which are used for the qualitative and quantitative analysis of a wide range of substances. britannica.com The electrode typically consists of mercury in contact with a paste of this compound, all contained within an electrolyte of saturated potassium sulfate (K₂SO₄). kindle-tech.comchauvin-arnoux.co.uk This construction provides a well-defined and reproducible electrode potential, approximately +0.615 V to +0.64 V relative to the standard hydrogen electrode (SHE), depending on the concentration of the electrolyte. wikipedia.orggamry.com It is frequently used for potentiometric titrations and as a reference element in pH meters and ion-selective electrode measurements, particularly in acidic solutions. chauvin-arnoux.co.uksoeasyeco.com
In corrosion science, monitoring the electrochemical potential of a metal is key to understanding its corrosion rate and mechanism. The Hg/Hg₂SO₄ electrode is employed in studies conducted in sulfate-rich environments, such as those involving industrial solutions or certain types of soil and water. Its use prevents the contamination of the test solution with chloride ions, which can themselves be a significant factor in corrosion and could alter the experimental results. kindle-tech.com Research has also explored the behavior of the this compound electrode at elevated temperatures, indicating its utility in studying corrosion processes under more extreme conditions. wikipedia.orgacs.org
Table 1: Properties of the Mercury/Mercurous Sulfate Reference Electrode
| Property | Value/Description | Sources |
| Standard Potential | +0.615 V vs. NHE (in saturated K₂SO₄) | kindle-tech.comgamry.com |
| Electrolyte | Saturated Potassium Sulfate (K₂SO₄) solution | kindle-tech.comchauvin-arnoux.co.uk |
| Cathode Reaction | (Hg⁺)₂SO₄²⁻(s) + 2e⁻ → 2Hg(l) + SO₄²⁻(aq) | wikipedia.org |
| Primary Use | Reference electrode in chloride-free or sulfate-rich electrolytes | kindle-tech.com |
| Common Applications | Potentiometry, Voltammetry, Corrosion Studies | chauvin-arnoux.co.ukbritannica.com |
Role of this compound in Standard Cells for Metrological Standards
This compound is a historically significant compound in the field of metrology, the science of measurement. Its most prominent role was as an essential component in the construction of standard electrochemical cells, which for many decades served as the primary physical standards for electromotive force (EMF) or voltage. wikipedia.orgconradhoffman.com
Contribution to Weston and Saturated Cadmium Sulfate Standard Cells
This compound was the critical depolarizing agent in the Weston standard cell, invented by Edward Weston in 1893. wikipedia.orgconradhoffman.com This cell became the international standard for voltage from 1911 until it was superseded by the Josephson voltage standard in 1990. wikipedia.org The Weston cell, specifically the saturated cadmium sulfate version, was prized for its highly stable and reproducible voltage output and its low temperature coefficient, a significant improvement over the earlier Clark cell. wikipedia.orgconradhoffman.com
In the construction of a Weston cell, the cathode (positive electrode) consists of a pool of pure mercury covered by a paste made of this compound mixed with mercury and a saturated solution of cadmium sulfate. wikipedia.orgconradhoffman.com The anode (negative electrode) is a cadmium-mercury amalgam, and the electrolyte filling the H-shaped glass vessel is a saturated aqueous solution of cadmium sulfate. wikipedia.orgoclc.org
The this compound paste performs the crucial function of a depolarizer. It reacts at the cathode, accepting electrons and converting solid this compound into liquid mercury, thereby preventing the buildup of gases or other byproducts that would alter the cell's potential. wikipedia.orgupb.ro This reaction is key to the cell's long-term stability and the consistency of its output voltage. upb.ro The purity of the this compound was identified early on as a critical factor for the reproducibility of these cells. core.ac.uk
Calibration Standards for High-Precision Electrometric Instrumentation
The primary application of the Weston standard cell, and thus of the this compound within it, was as a calibration standard for high-precision electrometric instruments. wikipedia.org Because a saturated Weston cell produces a very stable and well-known voltage (1.018638 V at 20°C), it served as a reference against which voltmeters and other voltage-measuring devices were calibrated. wikipedia.orgupb.ro
National standards laboratories, such as the U.S. National Bureau of Standards (now NIST), maintained banks of carefully prepared Weston cells in temperature-controlled environments to serve as the national reference for the volt. oclc.org High-precision potentiometers were used to compare the voltage of an instrument under test to the reference voltage of the standard cell, with no current being drawn from the standard cell during the measurement to preserve its integrity. wikipedia.orgoclc.org Although now replaced by quantum-based standards, the legacy of the this compound-containing Weston cell is its foundational role in establishing the accuracy and international uniformity of electrical measurements for most of the 20th century. wikipedia.orggovinfo.gov
Table 2: Components of the Saturated Weston Standard Cell
| Component | Material | Role | Sources |
| Cathode (Positive) | Pure Mercury (Hg) | Electrode | wikipedia.orgconradhoffman.com |
| Depolarizer | This compound (Hg₂SO₄) Paste | Consumes electrons, stabilizes potential | wikipedia.orgupb.ro |
| Anode (Negative) | Cadmium-Mercury Amalgam (Cd-Hg) | Electrode | wikipedia.orgconradhoffman.com |
| Electrolyte | Saturated Cadmium Sulfate (CdSO₄) Solution | Ionic conductor | wikipedia.orgoclc.org |
Spectroscopic Analysis and Characterization Techniques Applied to Mercurous Sulfate
Vibrational Spectroscopy: Infrared (IR) Analysis of Mercurous Sulfate (B86663)
Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules and polyatomic ions. In the case of mercurous sulfate, the IR spectrum is dominated by the fundamental vibrations of the sulfate (SO₄²⁻) anion.
An undistorted, free sulfate ion possesses tetrahedral (T_d) symmetry, which gives rise to four fundamental vibrational modes: ν₁, ν₂, ν₃, and ν₄. However, in the solid crystal lattice of this compound, the symmetry of the sulfate ion is often lowered due to interactions with the surrounding mercurous (Hg₂²⁺) cations. This reduction in symmetry can cause vibrational modes that are IR-inactive in the free ion to become active, and degenerate modes to split into multiple distinct bands.
Detailed research findings from the analysis of this compound have identified characteristic absorption bands for the sulfate ion. The infrared spectrum shows a very strong and broad absorption band around 1085 cm⁻¹, which is attributed to the ν₃ (asymmetric stretching) vibration of the sulfate ion. Additionally, a strong, narrow band is observed at approximately 620 cm⁻¹, corresponding to the ν₄ (bending) vibration.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν₃ (SO₄²⁻) | ~1085 | Asymmetric Stretch |
| ν₄ (SO₄²⁻) | ~620 | Bending |
Vibrational Spectroscopy: Raman Analysis of this compound
Complementing IR spectroscopy, Raman analysis provides further detail on the vibrational characteristics of this compound, particularly in identifying the unique diatomic mercurous cation (Hg₂²⁺).
The most significant feature in the Raman spectrum of this compound is the intense signal corresponding to the stretching of the mercury-mercury bond. This vibration is a definitive spectroscopic signature for mercury(I) compounds. Studies have conclusively identified a strong Raman shift at approximately 173 cm⁻¹. This low-frequency mode is characteristic of the Hg-Hg covalent bond stretching vibration.
The vibrations of the sulfate ion are also observable in the Raman spectrum, providing a more complete picture of the compound's vibrational structure.
Table 2: Principal Raman Shifts for this compound
| Vibrational Mode | Raman Shift (cm⁻¹) | Description |
| ν(Hg-Hg) | ~173 | Mercury-Mercury Stretch |
Advanced Spectroscopic Methods for Crystalline and Molecular Structure Probing
Beyond vibrational spectroscopy, advanced analytical techniques are employed to determine the precise three-dimensional atomic arrangement and electronic environment within the this compound crystal.
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for elucidating the solid-state structure of crystalline compounds. carleton.edu Crystallographic studies of this compound reveal a monoclinic crystal system. These analyses provide precise measurements of bond lengths and angles. A key structural feature is the linear Hg₂²⁺ dumbbell, where the mercury-mercury bond length has been determined to be approximately 2.50 Å. The structure also details the coordination of the mercurous ions with the oxygen atoms of the sulfate tetrahedra, with Hg-O bond distances varying, indicating both shorter primary and longer secondary interactions.
Table 3: Selected Structural Parameters of this compound from X-ray Crystallography
| Parameter | Value | Description |
| Crystal System | Monoclinic | |
| Hg-Hg Bond Length | ~2.50 Å | Intramolecular distance within the mercurous ion |
| Hg-O Bond Lengths | 2.23 to 2.93 Å | Range of distances between mercury and oxygen atoms |
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹⁹⁹Hg NMR is a sophisticated technique used to probe the local electronic environment of mercury nuclei. nih.govescholarship.org While less common than X-ray diffraction, it offers unique insights into the chemical shielding and bonding within mercury-containing solids. For dimercury(I) compounds, the electronic environment of the mercury atom is largely dominated by the strong Hg-Hg covalent bond. nih.gov The analysis of the ¹⁹⁹Hg chemical shift anisotropy provides information that is highly sensitive to the nature of the coordination and bonding around the mercury centers, complementing the structural data obtained from diffraction methods. nih.govescholarship.org
Environmental Geochemistry and Biogeochemistry of Mercury in Sulfate Enriched Environments
Interplay of Sulfate (B86663) Cycling and Mercury Transformation Pathways
Sulfate cycling, driven largely by microbial activity, exerts a profound control over mercury transformation pathways in aquatic and sedimentary environments acs.org. The reduction of sulfate to sulfide (B99878) under anaerobic conditions is a key process that directly impacts mercury geochemistry acs.org. Sulfide has a strong affinity for mercury, forming highly insoluble mercury sulfide minerals (e.g., metacinnabar, β-HgS) and dissolved mercury-sulfide complexes acs.orgnih.gov. These reactions can limit the availability of inorganic mercury [Hg(II)], the primary substrate for methylation acs.org. Conversely, the oxidation of sulfide can release previously sequestered mercury, making it available for further transformations acs.org.
Mechanistic Investigations of Sulfate-Reducing Bacteria (SRB) in Mercury Methylation and Demethylation
Sulfate-reducing bacteria (SRB) are recognized as key players in the methylation of inorganic mercury in anaerobic environments, such as sediments and wetlands mdpi.comfrontiersin.orgwikipedia.orgnih.gov. This process, which converts inorganic Hg(II) into the potent neurotoxin methylmercury (B97897) (MeHg), is a critical step in the bioaccumulation and biomagnification of mercury in aquatic food webs mdpi.comfrontiersin.orgwikipedia.org.
Mechanistic investigations have focused on the role of the hgcAB gene cluster, which is present in many, but not all, mercury-methylating microorganisms, including a subset of SRB frontiersin.orgwikipedia.orgnih.govijset.in. This gene cluster is essential for the enzymatic process of methylmercury formation frontiersin.orgwikipedia.org. Studies using metabolic inhibitors like molybdate, which specifically target sulfate reduction, have provided strong evidence for the link between sulfate reduction and mercury methylation in sediments mdpi.comnih.gov.
While SRB are primary methylators, they can also be involved in the demethylation of methylmercury, converting it back to inorganic mercury mdpi.com. This process can occur through different pathways, including those mediated by mer genes in mercury-resistant bacteria mdpi.com. The balance between methylation and demethylation activities within microbial communities, heavily influenced by the prevailing environmental conditions and the specific microbial species present, dictates the net production and accumulation of MeHg mdpi.com.
Research highlights the complex interplay between mercury speciation and microbial activity. For instance, the chemical form of mercury influences its bioavailability for methylation acs.orgfrontiersin.org. While neutral dissolved Hg-sulfide complexes are considered bioavailable to methylating bacteria, the formation of more stable or nanoparticulate mercury sulfides can reduce bioavailability acs.orgfrontiersin.orgdiva-portal.orgresearchgate.net.
Elucidation of Abiotic Mercury Degradation Mechanisms in Sulfidic Aqueous Systems
Beyond microbial processes, abiotic reactions also contribute to mercury transformations in sulfidic aqueous systems. These mechanisms can involve the reduction of Hg(II) to elemental mercury (Hg⁰) or the degradation of methylmercury.
Studies have investigated the abiotic reduction of Hg(II) in the presence of sulfidic minerals like iron sulfide (FeS) frontiersin.orgfrontiersin.orgnsf.gov. While some studies suggest limited Hg⁰ formation through this pathway compared to reactions with dissolved organic matter (DOM) or dissolved iron, the interaction of Hg(II) with FeS can lead to the formation of mercury sulfide solids, influencing mercury speciation and availability frontiersin.orgfrontiersin.orgnsf.gov. The reaction mechanism between Hg(II) and FeS appears to be different from those involving DOM or dissolved iron frontiersin.org.
Abiotic degradation of methylmercury can also occur in sulfidic solutions. Research indicates the potential for the formation and decomposition of the binuclear bis(methylmercuric(II)) sulfide complex ((CH₃Hg)₂S) nih.gov. This complex can form under relatively high MeHg and sulfide concentrations and its slow decomposition can lead to the formation of dimethylmercury (B1214916) (DMeHg) and mercury sulfide (HgS) nih.gov. This abiotic pathway for DMeHg formation may be significant in specific environments or under certain experimental conditions nih.gov. Photolysis is another important abiotic pathway for methylmercury demethylation, particularly in surface waters exposed to UV radiation mdpi.comnsf.gov.
Thermodynamic Modeling of Mercury-Sulfide Speciation and Bioavailability
Thermodynamic modeling is a valuable tool for predicting the chemical speciation of mercury and methylmercury in sulfidic environments and assessing their potential bioavailability nih.govresearchgate.netresearchgate.netnih.gov. These models consider the formation constants of various mercury complexes with ligands such as sulfide, bisulfide, chloride, and organic thiols nih.govresearchgate.netnih.gov.
Models predict that under sulfidic conditions, inorganic mercury speciation is often dominated by inorganic mercury-sulfide complexes nih.gov. Neutral dissolved Hg-sulfide complexes, such as HgS⁰, are often considered the most bioavailable forms of inorganic mercury for microbial methylation diva-portal.orgresearchgate.net.
However, the accuracy of thermodynamic models can be influenced by the complexity of natural systems. For instance, the interaction between mercury, dissolved organic matter (DOM), and sulfide can lead to the formation of complexes (e.g., DOM-Hg-sulfide) that are not always fully captured by current thermodynamic models, potentially affecting predicted speciation and bioavailability nih.gov. Also, the formation of colloidal mercury sulfide nanoparticles can influence dissolved mercury concentrations and speciation in ways that deviate from model predictions based solely on thermodynamic equilibrium with bulk solid phases researchgate.netnih.gov.
Despite these complexities, thermodynamic modeling, when combined with empirical data on relevant ligand concentrations (like sulfide and thiols) and mercury species, can provide valuable insights into the factors controlling mercury and methylmercury solubility and speciation in sulfate-enriched environments researchgate.netnih.gov.
Mobility and Redistribution of Mercury in Acid Sulfate Soils
Acid sulfate soils, characterized by the presence of sulfidic materials that oxidize upon exposure to air, can become highly acidic and release metals, including mercury diva-portal.org. The mobility and redistribution of mercury in these soils are influenced by the changes in pH and redox conditions that occur upon drainage or disturbance.
In acid sulfate soils, mercury can be associated with various phases, including sulfide minerals, organic matter, and adsorbed to mineral surfaces mdpi.comagriculturejournals.czresearchgate.net. Upon acidification, the solubility of some mercury species can increase, potentially leading to the mobilization of mercury into porewater and surface waters diva-portal.org. However, mercury also has a strong affinity for organic matter, which can act as a sink and limit its mobility even under acidic conditions mdpi.comresearchgate.net.
Sequential extraction procedures are often used to assess the distribution and potential mobility of mercury in soils by separating mercury into different operationally defined fractions based on their lability and association with different soil components agriculturejournals.czresearchgate.netagriculturejournals.cz. Studies using these methods have shown that a significant portion of mercury in contaminated soils, including those potentially influenced by sulfidic materials, can be bound to sulfides and organic matter, influencing its mobility and bioavailability mdpi.comresearchgate.net. While mercury bound to sulfides is generally considered less mobile and bioavailable, changes in redox conditions can alter sulfide stability and potentially remobilize associated mercury diva-portal.orgresearchgate.net.
Data from sequential extraction studies can illustrate the distribution of mercury among different soil fractions.
| Extraction Step | Associated Fraction (Operationally Defined) | Typical Percentage of Total Hg |
| Deionized water | Water-soluble Hg | Low (e.g., <1.7%) researchgate.net |
| Dilute acid (e.g., CH₃COOH) | Acid-soluble/exchangeable Hg | Low (e.g., <3.5%) researchgate.net |
| KOH | Hg bound to humic substances | Significant (e.g., 11-34%) researchgate.net |
| HCl | Hg bound to sulfides, oxides, carbonates | Variable, potentially high |
| Aqua Regia | Residual/strongly bound Hg (e.g., in sulfides) | Often dominant (e.g., 45-66%) researchgate.net |
This table is illustrative based on general findings from sequential extraction studies in contaminated soils, including those with potential sulfide influence researchgate.net. Actual percentages vary widely depending on the soil characteristics, contamination source, and specific extraction method used agriculturejournals.czagriculturejournals.cz.
The mobility of mercury from acid sulfate soils to adjacent water bodies is a concern due to the potential for downstream contamination and subsequent methylation diva-portal.org. Research on mercury mobility from acid sulfate soils is ongoing, with some studies suggesting potential mobilization of Hg bound to iron sulfides diva-portal.org.
Climate Change Impacts on Sulfate and Mercury Dynamics in Aquatic Ecosystems
Climate change is projected to alter sulfate and mercury dynamics in aquatic ecosystems through various interconnected mechanisms frontiersin.orgnih.govamap.no. Changes in temperature, precipitation patterns, and extreme weather events can influence hydrological regimes, organic matter loading, and microbial activity, all of which play a role in the sulfur and mercury cycles frontiersin.orgnih.govamap.no.
Increased temperatures can directly stimulate microbial activity, including that of SRB, potentially leading to enhanced sulfate reduction and mercury methylation rates in anaerobic zones frontiersin.orgamap.no. Warmer temperatures can also affect the stratification of lakes, influencing the depth and duration of anoxic conditions favorable for methylation amap.no.
Altered precipitation patterns and increased frequency of extreme events can lead to changes in water levels, flushing rates, and the export of sulfate, dissolved organic matter, and mercury from terrestrial landscapes into aquatic systems frontiersin.orgnih.gov. Increased terrestrial runoff, for example, can deliver higher loads of both inorganic mercury and pre-formed methylmercury to lakes and rivers frontiersin.org. Changes in the quality and quantity of dissolved organic matter entering aquatic systems can also influence mercury speciation and bioavailability frontiersin.org.
In regions like the Arctic, climate change-induced permafrost thaw is a significant concern as permafrost soils store vast amounts of mercury and organic carbon nih.gov. Thawing can mobilize this stored mercury and carbon, increasing their export to aquatic ecosystems, with potential implications for mercury methylation and bioaccumulation in Arctic food webs nih.gov.
Changes in ice cover duration in aquatic systems also play a role. Reduced ice cover can influence air-water exchange of elemental mercury and alter light penetration, which affects photochemical transformations of mercury species amap.no.
Advanced Research Avenues and Future Directions for Mercurous Sulfate Studies
Rational Design and Synthesis of Novel Mercurous Sulfate-Based Hybrid Materials
The rational design and synthesis of hybrid materials incorporating mercurous sulfate (B86663) represent a significant future research direction. Hybrid materials, by definition, combine inorganic and organic components to achieve synergistic properties not found in the individual constituents mdpi.com. While research on this compound-based hybrids is not as extensive as for some other metal sulfates, the potential exists to create materials with tailored optical, electrical, or catalytic properties.
One area of exploration could involve integrating this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), although specific research on Hg₂SO₄ in these frameworks was not found in the search results. However, studies on other mercury compounds, such as mercury iodate (B108269) sulfates, have shown the potential for creating novel materials with interesting optical properties like second harmonic generation (SHG) researchgate.net. For instance, two new mercury iodate sulfates, Hg₂(IO₃)₂(SO₄)(H₂O) and Hg₂(IO₃)₂(SO₄), have been synthesized, exhibiting SHG responses significantly higher than that of potassium dihydrogen phosphate (B84403) (KDP) researchgate.net. This suggests that combining the mercurous ion with different anionic groups within a hybrid structure can lead to desirable functional materials.
Another avenue lies in developing hybrid materials for environmental remediation, particularly for the removal of other mercury species or pollutants. While the searches primarily focused on using modified bentonite (B74815) or biochar for mercury removal researchgate.neteeer.orgacs.org, the inverse approach – incorporating this compound into a matrix to capture specific substances – could be explored. The inherent properties of the mercurous ion (Hg₂²⁺) might be exploited in composite materials designed for selective adsorption or catalytic degradation of target pollutants.
The synthesis of such hybrid materials would require careful control over the interface between the this compound component and the organic or other inorganic phases. Techniques like hydrothermal synthesis, sol-gel methods, or co-precipitation could be adapted to incorporate this compound into various matrices mdpi.com.
Computational Chemistry and Theoretical Modeling of this compound Systems
Computational chemistry and theoretical modeling are becoming increasingly vital tools for understanding the behavior of chemical compounds at the atomic and molecular level, and this holds true for this compound. These methods can provide insights that are difficult or impossible to obtain through experimental means alone.
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical (QM) studies can delve into the electronic structure of this compound, providing details about bonding, charge distribution, and potential reaction pathways. While specific QM studies solely focused on solid this compound were not prominently featured in the search results, related studies on mercury compounds and sulfate ions provide a foundation. For example, ab initio quantum mechanical charge field (QMCF) molecular dynamics has been used to study the hydration of the dimeric mercury ion (Hg₂²⁺), revealing a labile hydration structure with water molecules exchanging on the picosecond timescale researchgate.net. Quantum chemical calculations have also indicated a significant influence of solvation on the Hg-Hg bond in the mercury(I) dimer researchgate.net.
Such QM studies can help predict the reactivity of this compound in different environments, its interactions with other molecules or surfaces, and the stability of its dimeric Hg₂²⁺ unit. This is crucial for designing new synthesis routes or predicting the performance of this compound in hybrid materials or catalytic applications. For instance, understanding the electronic structure could aid in the rational design of catalysts where this compound acts as an active component or a precursor.
Molecular Dynamics Simulations for Interfacial Phenomena and Solution Behavior
Molecular dynamics (MD) simulations are powerful for studying the dynamic behavior of molecules and ions in various phases, including solutions and interfaces. For this compound, MD simulations can provide insights into its dissolution process, ion association in solution, and interactions with electrode surfaces or components of hybrid materials.
Studies using MD simulations have investigated the retention of mercury ions (though often Hg²⁺) by surfactant micelles in aqueous solutions, analyzing metal retention in terms of radial density profiles, pair correlation functions, and adsorption isotherms researchgate.net. MD simulations have also been employed to study the thermodynamics and hydration properties of sulfate ions in aqueous solutions, developing polarizable force fields to accurately reproduce experimental data researchgate.netnih.gov. While these studies did not focus explicitly on this compound, the methodologies are directly applicable.
Future MD simulations could specifically model the behavior of Hg₂SO₄ in solution, investigating the dissociation of the salt, the hydration shell of the Hg₂²⁺ and SO₄²⁻ ions, and their diffusion properties. Furthermore, MD could simulate the interface between this compound and other materials in a hybrid system, providing insights into adhesion, charge transfer, and stability. This is particularly relevant for its historical and potential future use in electrochemical cells, where understanding the electrode-electrolyte interface is critical wikipedia.orgacs.org.
Emergent Interdisciplinary Research Applications of this compound
Beyond its traditional uses, this compound has potential in emergent interdisciplinary research areas, particularly those leveraging its electrochemical properties or exploring novel chemical transformations involving the mercurous ion.
One such area is its continued role and potential advancements in electrochemical applications. This compound has a history of use in standard electrodes like the Weston cell and the mercury-mercurous sulfate electrode wikipedia.orgacs.org. Research continues into the behavior of these electrodes, particularly at different temperatures or in various electrolytes acs.org. Future work could focus on miniaturizing these electrodes, improving their stability, or exploring their use in novel electrochemical sensors. The mercury-mercurous sulfate electrode is still used as a reference electrode in various electrochemical studies, including those investigating alloy formation or catalyst performance chalmers.sesci-hub.sesoton.ac.uk.
Another interdisciplinary application could be in the study of complex chemical oscillations. This compound films have been implicated in the "mercury beating heart" reaction, a classic example of a chemical oscillation researchgate.net. Research into the dynamics of this reaction, including the role of this compound film formation and reduction, continues to provide insights into nonlinear chemical systems researchgate.net. Future studies could use this system as a model to understand oscillation phenomena in other chemical or biological systems.
Furthermore, while the focus is often on removing mercury contamination, understanding the fundamental chemistry of this compound is crucial for comprehending mercury cycling in the environment. Although this compound itself is not typically the primary form of mercury in environmental methylation processes, research into sulfate reduction and its link to methylmercury (B97897) formation highlights the broader context of sulfur and mercury chemistry in environmental systems acs.orgnih.gov. Fundamental studies on this compound's stability and transformations in various environmental conditions could contribute to a more complete understanding of the environmental fate of mercury.
Finally, the unique Hg₂²⁺ dimer could be a subject of interest in fundamental inorganic chemistry and materials science for developing new compounds with unusual bonding or electronic properties.
Q & A
Basic: What are the standard laboratory methods for synthesizing high-purity mercurous sulfate, and how can hydrolysis be minimized?
This compound is typically synthesized electrochemically by passing a controlled current density (~1–2 A/100 cm²) through a mercury anode in sulfuric acid. To minimize hydrolysis (Hg₂SO₄ → Hg₂O·Hg₂SO₄ + H₂SO₄), the product must be washed repeatedly with saturated cadmium sulfate solution and stored under an electrolyte to prevent decomposition . Alternative methods include reacting mercury(I) nitrate with sulfuric acid, but impurities like HgO or HgSO₄ often form if stoichiometry or temperature is not tightly controlled .
Basic: How can researchers characterize the purity and structural stability of this compound?
Key techniques include:
- X-ray diffraction (XRD) : Identifies crystalline phases (e.g., Hg₂SO₄ vs. Hg₂O·Hg₂SO₄) and detects impurities like HgO .
- Thermogravimetric analysis (TGA) : Quantifies thermal stability; Hg₂SO₄ decomposes above 200°C, releasing SO₃ and forming Hg₂O .
- Electrochemical validation : Test as a reference electrode (e.g., in Weston cells) to confirm redox behavior (Hg₂SO₄ + 2e⁻ → 2Hg + SO₄²⁻) .
Advanced: Why do discrepancies arise in reported standard electrode potentials for Hg₂SO₄-based systems, and how can they be resolved?
Discrepancies often stem from:
- Electrolyte composition : Impurities (e.g., Cl⁻) alter the Hg₂SO₄/Hg equilibrium. Use ultra-pure H₂SO₄ and pre-saturated Hg₂SO₄ electrolytes .
- Temperature effects : The potential of Hg₂SO₄ electrodes shifts by ~0.1 mV/°C. Calibrate against hydrogen electrodes at matched temperatures .
- Hydrolysis artifacts : Aged Hg₂SO₄ forms Hg₂O·Hg₂SO₄, skewing measurements. Validate purity via XRD before use .
Advanced: How do environmental factors (pH, humidity) influence the stability of this compound in long-term experiments?
- Humidity : Hg₂SO₄ hydrolyzes in moist air, forming Hg₂O·Hg₂SO₄ and H₂SO₄. Store in desiccators with silica gel or under inert gas .
- Acidic media : Below pH 2, Hg₂SO₄ remains stable; above pH 4, hydrolysis accelerates. Monitor pH dynamically using inline probes .
- Light exposure : UV light promotes Hg²⁺ reduction. Conduct experiments in amber glassware or dark environments .
Advanced: What analytical methods resolve contradictions in mercury speciation data when Hg₂SO₄ is used in sulfate-rich systems?
- Ion chromatography (IC) : Quantifies free SO₄²⁻ vs. bound sulfate in Hg₂SO₄ hydrolysis products .
- Solid-state NMR : Distinguishes Hg₂SO₄ from HgO or HgSO₄ phases using ¹⁹⁹Hg or ³³S signals .
- Microscopy (SEM-EDS) : Maps mercury/sulfur ratios to identify surface impurities or phase segregation .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
- Containment : Use fume hoods and gloveboxes to prevent inhalation or dermal contact.
- Decontamination : Clean spills with sulfur powder to immobilize mercury .
- Waste disposal : Treat waste with sulfide solutions to precipitate HgS, which is less bioavailable .
Advanced: How does this compound compare to mercuric sulfate (HgSO₄) in redox applications, and what experimental controls are necessary?
- Redox activity : Hg₂SO₄ acts as a milder oxidizer (E° ≈ 0.6 V vs. SHE) compared to HgSO₄ (E° ≈ 0.9 V). Use cyclic voltammetry to confirm redox windows .
- Interference mitigation : HgSO₄ may form via oxidation of Hg₂SO₄. Include blank experiments with inert electrodes (e.g., Pt) to isolate contributions .
Advanced: What role does this compound play in environmental mercury monitoring, and how can its use be optimized for field studies?
- Calibration standards : Hg₂SO₄ is used to validate mercury detection in water (e.g., cold vapor atomic fluorescence). Pre-dissolve in HNO₃/H₂O₂ to avoid sulfate interference .
- Sampling artifacts : Stabilize samples with BrCl to prevent Hg⁰ re-emission during transport .
Basic: What are the primary applications of this compound in electrochemical research?
- Reference electrodes : Hg₂SO₄ is used in saturated sulfate electrodes for corrosion studies .
- Battery systems : Serves as a depolarizer in mercury-zinc cells, though toxicity limits modern adoption .
Advanced: How can computational modeling (DFT, MD) complement experimental studies of Hg₂SO₄’s interfacial behavior in electrolytes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
